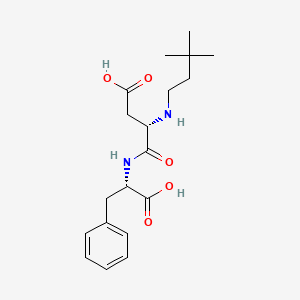

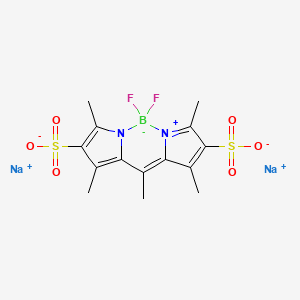

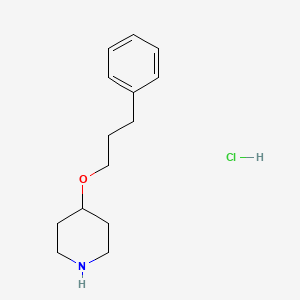

N,N-Diethylpyridine-2-sulfonamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Solvent-Free Synthesis

N,N-Diethylpyridine-2-sulfonamide derivatives have been synthesized using a solvent-free microwave-assisted process. This method provides expedient access to various derivatives, which could exhibit a wide array of valuable properties, including potential pharmaceutical or agrochemical applications due to their sites of Brønsted acidity and basicity (Ghattas, Carlin, Murkli, & Jacobs, 2014).

2. Synthesis in Complex Chemical Reactions

This compound compounds are synthesized through complex chemical reactions, such as the reaction of 2-aminopyridines with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. This process leads to the formation of nucleophilic addition products, which can be further cyclized to form other heterocyclic compounds (Rozentsveig et al., 2013).

3. Complexation with Metal Ions

Tosylated 4-aminopyridine, a similar compound, has been synthesized and complexed with Ni(II) and Fe(II) ions. This process could enhance the biological and catalytic potential of such ligands in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

4. Development of Novel Reactive Dyes

This compound derivatives have been used in the synthesis of novel reactive dyes with simultaneous insect-repellent and anti-bacterial properties. This indicates its potential application in developing advanced materials with specific functional properties (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

5. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines

The use of this compound derivatives in the synthesis of cyclic sulfonamides (sultams) and cyclic N-sulfonyl ketimines has been reported. This demonstrates its role in the development of new compounds in synthetic chemistry and drug discovery (Zhong et al., 2019).

Safety and Hazards

The safety data sheet for N,N-Diethylpyridine-2-sulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Sulfonamides, a class of drugs to which N,N-Diethylpyridine-2-sulfonamide may belong, generally target a bacterial metabolic pathway. They act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .

Mode of Action

Sulfonamides inhibit bacteria through their competitive inhibition of bacterial DNA synthesis . They are structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folate, a crucial component for cells to make nucleic acids, such as DNA or RNA . This disruption affects the bacterial cell’s ability to replicate and grow .

Pharmacokinetics

Sulfonamides generally exhibit a range of pharmacological activities in vivo, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for DNA replication, the bacteria cannot grow or reproduce effectively .

Análisis Bioquímico

Biochemical Properties

N,N-Diethylpyridine-2-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. One of the primary interactions involves the enzyme carbonic anhydrase, where this compound acts as an inhibitor. This inhibition occurs through the binding of the sulfonamide group to the zinc ion present in the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa .

Additionally, this compound has been observed to interact with other proteins such as dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for dihydropteroate synthase, leading to competitive inhibition . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a lead compound for drug development.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In mammalian cells, the compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By inhibiting carbonic anhydrase, this compound disrupts the cellular pH balance, which in turn affects the activity of MAPK signaling .

Furthermore, this compound impacts gene expression by modulating the activity of transcription factors that are sensitive to changes in intracellular pH. This modulation can lead to alterations in the expression of genes involved in cellular metabolism, growth, and apoptosis . The compound’s ability to affect these critical cellular processes underscores its potential as a research tool for studying cell biology and as a candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s sulfonamide group binds to the active site of target enzymes, such as carbonic anhydrase and dihydropteroate synthase, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and coordination bonds with the metal ions present in the enzyme’s active site.

In addition to enzyme inhibition, this compound can also affect the activity of other biomolecules through non-covalent interactions. For example, the compound’s pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in proteins, further stabilizing the binding . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties .

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro cell culture models. Continuous exposure to the compound can lead to persistent changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as gastrointestinal disturbances, liver damage, and hematological abnormalities .

Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These findings underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .

The compound’s effects on metabolic flux have been studied in various cell types, revealing alterations in the levels of key metabolites involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . These changes highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms involving organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation .

Studies have shown that the compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution pattern of this compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments .

In the cytoplasm, this compound interacts with cytosolic enzymes and proteins, influencing cellular metabolism and signaling pathways . In the mitochondria, the compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation and energy production . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

N,N-diethylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJQDMIJAGLPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)